1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, a piperidine ring linked to the pyrimidine’s 4-position, and a 2-isopropylphenyl carboxamide group. Its molecular formula is C₂₁H₂₄N₆O, with a molecular weight of 376.46 g/mol. Structural attributes such as the triazole’s hydrogen-bonding capacity and the isopropylphenyl group’s lipophilicity may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-15(2)17-5-3-4-6-18(17)26-21(29)16-7-9-27(10-8-16)19-11-20(24-13-23-19)28-14-22-12-25-28/h3-6,11-16H,7-10H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXUUPEMGURQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antibacterial and anticancer properties. The following sections detail these activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various derivatives related to triazole and pyrimidine structures. While specific data for the compound remains limited, related compounds have shown significant activity against common bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 3.125 | Staphylococcus aureus |
| Triazole Derivative B | 12.5 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate that triazole derivatives can effectively inhibit bacterial growth, suggesting potential for the compound in treating bacterial infections .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 27.3 | Triazole Derivative C |
| HCT-116 (Colon) | 6.2 | Triazole Derivative D |
These findings suggest that the incorporation of triazole and pyrimidine moieties may enhance the anticancer properties of the compound .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several possible pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : Certain derivatives have induced cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazole derivatives can increase oxidative stress within cells, contributing to their cytotoxic effects.
Case Studies
A notable study explored the synthesis and evaluation of various triazole derivatives, highlighting their potential as effective antimicrobial agents. The results indicated that modifications to the triazole ring significantly impacted antibacterial potency, with some derivatives outperforming standard antibiotics .
Another investigation focused on anticancer activity, where a series of triazole-based compounds were tested against different cancer cell lines. The results demonstrated promising IC50 values, particularly in breast and colon cancer models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
Core Structure : Triazolopyridazine (vs. triazolylpyrimidine in the target compound).
Key Substituents :
- 3-Isopropyl on the triazolopyridazine.
- 4-Phenylbutan-2-yl carboxamide (vs. 2-isopropylphenyl in the target).
Molecular Weight : ~434.5 g/mol (estimated).
Hypothesized Properties : - The triazolopyridazine core may enhance π-π stacking interactions compared to pyrimidine but reduce solubility due to increased hydrophobicity.
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
Core Structure: Pyrimidinone with tetrazole and coumarin substituents. Key Substituents:
- Coumarin-3-yl (electron-withdrawing, fluorescent).
- Tetrazole and pyrazolone moieties.
Molecular Weight : ~592.6 g/mol (estimated).
Hypothesized Properties : - The coumarin group may confer fluorescence for imaging applications but reduce membrane permeability.
- The tetrazole’s acidity (pKa ~4.9) could enhance solubility in physiological conditions, contrasting with the target compound’s neutral triazole .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Core Structure : Pyrazolopyridine (vs. pyrimidine in the target).
Key Substituents :
- 1-Ethyl-3-methylpyrazole.
- 3,6-Dimethyl and phenyl groups on the pyrazolopyridine.
Molecular Weight : 374.4 g/mol.
Hypothesized Properties : - The pyrazolopyridine core may increase steric hindrance, reducing off-target interactions but limiting accessibility to deep binding pockets.
- Ethyl and methyl groups on the pyrazole could improve metabolic stability compared to the target’s isopropylphenyl group .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized Properties |
|---|---|---|---|---|
| 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide | Pyrimidine | 1,2,4-Triazolyl; 2-Isopropylphenyl | 376.46 | Balanced lipophilicity; Moderate solubility; Potential kinase inhibition. |
| 1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | Triazolopyridazine | 4-Phenylbutan-2-yl; 3-Isopropyl | ~434.5 | Enhanced π-π stacking; Lower solubility; Flexible binding. |
| 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-... | Pyrimidinone | Coumarin-3-yl; Tetrazole; Pyrazolone | ~592.6 | Fluorescent; High solubility; Potential imaging/therapeutic dual use. |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolopyridine | Ethyl-methylpyrazole; 3,6-Dimethylphenyl | 374.4 | High steric hindrance; Improved metabolic stability. |
Research Findings and Implications
Core Heterocycle Impact : Pyrimidine-based compounds (target and ) may favor interactions with ATP-binding pockets in kinases, whereas triazolopyridazine () and pyrazolopyridine () cores could shift selectivity to other enzyme families .
Substituent Effects :
- Lipophilicity : The 2-isopropylphenyl group (target) balances membrane permeability and solubility, whereas coumarin () prioritizes solubility at the expense of permeability .
- Metabolic Stability : Bulky groups like 4-phenylbutan-2-yl () may increase susceptibility to oxidative metabolism compared to compact substituents in .
Structural Diversity : The tetrazole in introduces ionic character under physiological conditions, a unique feature absent in the neutral triazole- and pyrazole-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
